DI-tert-OCTYL DISULFIDE
Overview
Description
Mechanism of Action
Target of Action
This compound, also known as Bis(1,1,3,3-tetramethylbutyl) disulphide or 1,2-Bis(2,4,4-trimethylpentan-2-yl)disulfane, is a type of organosulfur compound
Mode of Action
Organosulfur compounds are generally known to interact with biological systems through various mechanisms, such as redox reactions, metal ion chelation, and modulation of enzyme activity .
Biochemical Pathways
Organosulfur compounds are known to participate in a variety of biochemical reactions, including those involved in the metabolism of lipids, carbohydrates, and proteins .
Pharmacokinetics
As a result, its impact on bioavailability is currently unknown .
Result of Action
Organosulfur compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DI-tert-OCTYL DISULFIDE. For instance, temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
Biochemical Analysis
Biochemical Properties
Bis(1,1,3,3-tetramethylbutyl) disulphide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with thiol-containing enzymes, leading to the formation of mixed disulfides. This interaction can modulate the activity of these enzymes, either inhibiting or activating them depending on the specific context. Additionally, Bis(1,1,3,3-tetramethylbutyl) disulphide can interact with proteins involved in redox signaling pathways, affecting their function and stability .
Cellular Effects
The effects of Bis(1,1,3,3-tetramethylbutyl) disulphide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Bis(1,1,3,3-tetramethylbutyl) disulphide can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular antioxidant capacity. It also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, Bis(1,1,3,3-tetramethylbutyl) disulphide exerts its effects through several mechanisms. It can bind to thiol groups in proteins, forming mixed disulfides and altering protein function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, Bis(1,1,3,3-tetramethylbutyl) disulphide can influence gene expression by modulating transcription factors and other regulatory proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(1,1,3,3-tetramethylbutyl) disulphide can change over time. The compound’s stability and degradation are important factors to consider. Over time, Bis(1,1,3,3-tetramethylbutyl) disulphide may degrade, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to Bis(1,1,3,3-tetramethylbutyl) disulphide can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Bis(1,1,3,3-tetramethylbutyl) disulphide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, Bis(1,1,3,3-tetramethylbutyl) disulphide can exhibit toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
Bis(1,1,3,3-tetramethylbutyl) disulphide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in redox reactions and cellular metabolism. For example, it can modulate the activity of glutathione peroxidase, an enzyme involved in detoxifying reactive oxygen species. This interaction can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, Bis(1,1,3,3-tetramethylbutyl) disulphide is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of Bis(1,1,3,3-tetramethylbutyl) disulphide within specific cellular compartments can influence its biochemical activity and effects .
Subcellular Localization
The subcellular localization of Bis(1,1,3,3-tetramethylbutyl) disulphide is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Bis(1,1,3,3-tetramethylbutyl) disulphide may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
DI-tert-OCTYL DISULFIDE can be synthesized through the reaction of tert-octyl mercaptan with sulfur or sulfur dichloride. The reaction typically occurs under controlled conditions to ensure the formation of the disulfide bond. The general reaction is as follows:
2RSH+S2→RSSR+H2S
where RSH represents tert-octyl mercaptan .
Industrial Production Methods
In industrial settings, the production of bis(1,1,3,3-tetramethylbutyl) disulphide involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
DI-tert-OCTYL DISULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The disulfide bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to cleave and substitute the disulfide bond.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
DI-tert-OCTYL DISULFIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in studies involving disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor
Comparison with Similar Compounds
Similar Compounds
Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether: Another compound with a similar structure but different functional groups.
Di-tert-butyl disulfide: A disulfide compound with tert-butyl groups instead of tert-octyl groups.
Uniqueness
DI-tert-OCTYL DISULFIDE is unique due to its specific structure, which imparts distinct chemical and physical properties. Its bulky tert-octyl groups provide steric hindrance, making it less reactive compared to smaller disulfides. This property makes it useful in applications where controlled reactivity is desired .
Properties
IUPAC Name |
2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34S2/c1-13(2,3)11-15(7,8)17-18-16(9,10)12-14(4,5)6/h11-12H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMCZOLRXKPXLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184061 | |
Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29956-99-8 | |
Record name | Bis(1,1,3,3-tetramethylbutyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29956-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029956998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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